molecular formula C7H6F3NO2 B1296085 Pyridine trifluoroacetate CAS No. 464-05-1

Pyridine trifluoroacetate

Cat. No.: B1296085
CAS No.: 464-05-1
M. Wt: 193.12 g/mol
InChI Key: NRTYMEPCRDJMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine trifluoroacetate, also known as trifluoroacetic acid pyridine salt, is a chemical compound with the molecular formula C7H6F3NO2. It is a salt formed by the reaction of pyridine and trifluoroacetic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

Pyridine trifluoroacetate plays a significant role in biochemical reactions, particularly in the formation of reversed micelles with alkylammonium carboxylates in benzene . It is also used in on-tissue chemical oxidation followed by derivatization for mass spectrometry imaging, enhancing the detection of hydroxyl-containing biomolecules . This compound interacts with various enzymes and proteins, facilitating the oxidation and derivatization processes essential for bioanalytical applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to form reversed micelles, which can affect the cellular environment and the behavior of biomolecules . The compound’s ability to enhance mass spectrometry imaging suggests its potential impact on cellular processes by improving the detection and analysis of biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of reversed micelles and chemical oxidation . These interactions facilitate the derivatization of hydroxyl-containing biomolecules, enhancing their detection in mass spectrometry imaging . This compound’s ability to form micelles with alkylammonium carboxylates in benzene further highlights its role in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for consistent results in biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While the compound’s potential to induce acute toxicity is low, repeated dose studies have identified the liver as a target organ, with mild liver hypertrophy observed as a lead effect . Biomarker analyses indicate that this compound is a weak peroxisome proliferator in rats . High doses may lead to toxic or adverse effects, emphasizing the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the degradation of pyridine and the nitrogen metabolism pathway . The compound interacts with enzymes and cofactors that facilitate its breakdown and conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical applications .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors play a crucial role in determining the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine trifluoroacetate can be synthesized by reacting pyridine with trifluoroacetic acid. The reaction typically occurs under mild conditions, and the product is obtained in high yield. The general reaction is as follows: [ \text{C}_5\text{H}_5\text{N} + \text{CF}_3\text{COOH} \rightarrow \text{C}_5\text{H}_5\text{N}^+\text{H} \cdot \text{CF}_3\text{COO}^- ]

Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and quality of the product. The use of high-purity reagents and advanced purification techniques is essential to obtain a product suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Pyridine trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine N-oxide.

    Reduction: It can be reduced to form pyridine.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkyl halides and acyl halides.

Major Products Formed:

Scientific Research Applications

Pyridine trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of reversed micelles and in mass spectrometry imaging.

    Biology: It is used in the derivatization of hydroxyl-containing biomolecules for enhanced mass spectrometry imaging.

    Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those containing trifluoromethyl groups.

    Industry: It is used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of pyridine trifluoroacetate involves its ability to form stable complexes with various molecules. The trifluoroacetate anion acts as a strong electron-withdrawing group, which enhances the reactivity of the pyridine ring. This property is exploited in various chemical reactions, including nucleophilic substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

    Pyridinium trifluoromethanesulfonate: Similar in structure but with a trifluoromethanesulfonate anion.

    Trifluoroacetic acid: Similar in containing the trifluoromethyl group but lacks the pyridine ring.

    Fluoropyridines: Compounds where fluorine atoms are directly attached to the pyridine ring.

Uniqueness: Pyridine trifluoroacetate is unique due to the combination of the pyridine ring and the trifluoroacetate anion. This combination imparts unique reactivity and stability, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

pyridine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.C2HF3O2/c1-2-4-6-5-3-1;3-2(4,5)1(6)7/h1-5H;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTYMEPCRDJMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196831
Record name Pyridinium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464-05-1
Record name Pyridinium trifluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=464-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 464-05-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridinium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridinium trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine trifluoroacetate
Reactant of Route 2
Pyridine trifluoroacetate
Reactant of Route 3
Pyridine trifluoroacetate
Reactant of Route 4
Pyridine trifluoroacetate
Reactant of Route 5
Pyridine trifluoroacetate
Reactant of Route 6
Reactant of Route 6
Pyridine trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.